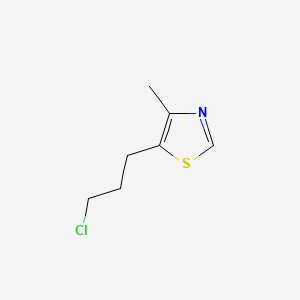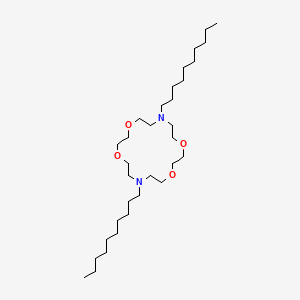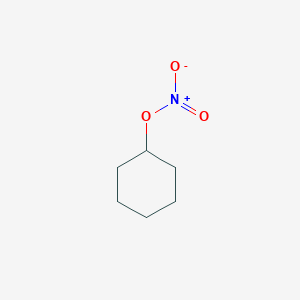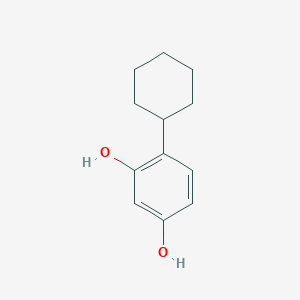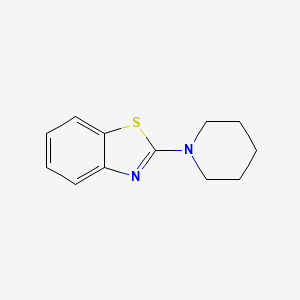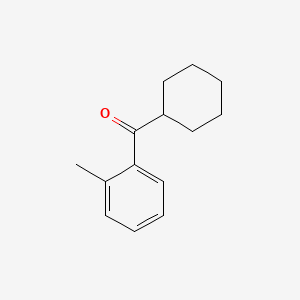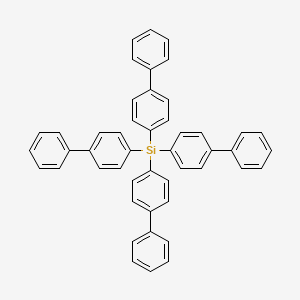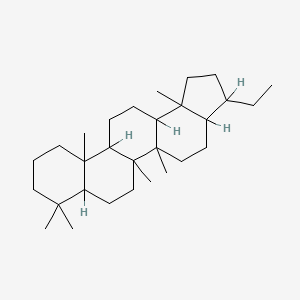
A'-Neo-30-norgammacerane
Overview
Description
A’-Neo-30-norgammacerane (ANNG) is a naturally occurring triterpenoid hydrocarbon. It is found in various geological sources, including coal, oil shale, and tar sands. The molecular formula of A’-Neo-30-norgammacerane is C29H50 .
Physical And Chemical Properties Analysis
The predicted density of A’-Neo-30-norgammacerane is approximately 0.922 g/cm3 . The predicted boiling point is around 470.5°C .Scientific Research Applications
Molecular Recognition and RNA Binding
Neomycin, an aminoglycoside antibiotic closely related to 'A'-Neo-30-norgammacerane, has been found to bind tightly to single-stranded RNA, specifically to a sequence in cell biology crucial for mRNA stability and translation initiation (Xi et al., 2009). This binding ability is significant for its interaction with various nucleic acid structures.
Gene Transfer and Chromosomal Targeting
Research has shown the effective use of aminoglycoside antibiotics in facilitating gene transfer into human cultured cells. The neo gene, integrated into human chromosomes, demonstrated stable expression and could be transformed into mammalian cells with increased efficiency compared to conventional methods (Tao et al., 1987).
Ribosomal Subunit Assembly Inhibition
Aminoglycosides like neomycin exhibit an inhibitory effect on the assembly of the 30S ribosomal subunit in Escherichia coli. This inhibition impacts both the growth rate and protein synthesis rate, elucidating a critical interaction between these antibiotics and ribosomal components (Mehta & Champney, 2002).
Viral Vector Construction and Gene Expression
Adeno-associated virus vectors containing the neo gene have been used for stable expression in mammalian cells, demonstrating the potential of 'A'-Neo-30-norgammacerane derivatives in gene therapy and molecular biology research (Tratschin et al., 1985).
Ribosomal RNA Complex Structure
The structure of the A Site of Escherichia coli 16S ribosomal RNA complexed with aminoglycoside antibiotics has been studied to understand the specific interactions and the mechanism of action of these antibiotics, including derivatives like 'A'-Neo-30-norgammacerane (Fourmy et al., 1996).
Hematopoietic Precursor Cell Research
In the field of hematopoiesis, the neo gene has been used to study the expression in various cell lineages derived from multipotent hematopoietic precursors, indicating the utility of 'A'-Neo-30-norgammacerane derivatives in hematological research (Keller et al., 1985).
properties
IUPAC Name |
3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50/c1-8-20-12-17-26(4)21(20)13-18-28(6)23(26)10-11-24-27(5)16-9-15-25(2,3)22(27)14-19-29(24,28)7/h20-24H,8-19H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJROQIFLGXWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954305 | |
| Record name | 3-Ethyl-5a,5b,8,8,11a,13b-hexamethylicosahydro-1H-cyclopenta[a]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A'-Neo-30-norgammacerane | |
CAS RN |
3258-87-5, 36728-72-0, 53584-60-4 | |
| Record name | A'-Neo-30-norgammacerane, (21beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003258875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A'-Neo-30-norgammacerane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036728720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A'-Neo-30-norgammacerane, (17alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-5a,5b,8,8,11a,13b-hexamethylicosahydro-1H-cyclopenta[a]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



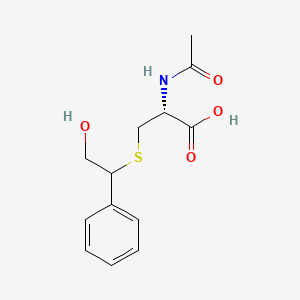
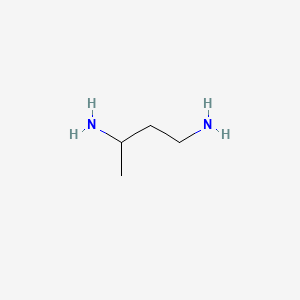
![2-[(Methylsulfanyl)methyl]but-2-enal](/img/structure/B1605391.png)
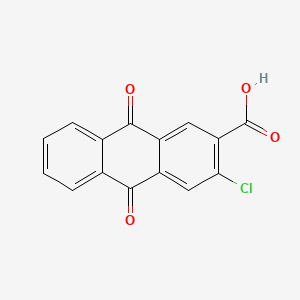
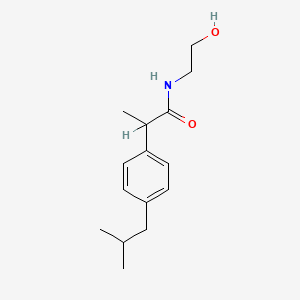
![[2,2-Bis(2-methylpropoxy)ethyl]benzene](/img/structure/B1605398.png)
